(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride is a synthetic compound characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Carboxamide Formation: The carboxamide group is introduced through amidation reactions, often using reagents like carbonyldiimidazole (CDI) or other coupling agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions. The carboxamide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxamide: Lacks fluorine substitution, resulting in different chemical and biological properties.
N-methylpyrrolidine-2-carboxamide: Similar structure but without fluorine atoms, affecting its reactivity and applications.
4,4-difluoropyrrolidine-2-carboxamide: Similar fluorine substitution but lacks the N-methyl group, leading to variations in its properties.
Uniqueness
(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride is unique due to the combination of fluorine substitution and the presence of both a carboxamide and an N-methyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
1789767-01-6 |
---|---|
Molecular Formula |
C6H11ClF2N2O |
Molecular Weight |
200.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.